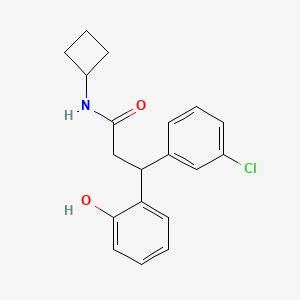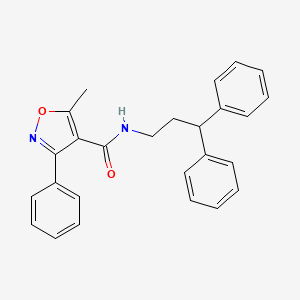
3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as 'CCP' and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide has been shown to possess anti-cancer and neuroprotective properties. It has been reported to induce apoptosis (programmed cell death) in cancer cells and reduce the growth and proliferation of cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide is its selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. However, its limitations include low solubility and poor bioavailability, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide. One potential direction is the development of more potent and selective analogs with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with cyclobutylamine followed by the reaction with 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-14-6-3-5-13(11-14)17(16-9-1-2-10-18(16)22)12-19(23)21-15-7-4-8-15/h1-3,5-6,9-11,15,17,22H,4,7-8,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIAOTKMUVYOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B6046485.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6046504.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6046518.png)

![2-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6046531.png)

![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6046542.png)
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)
